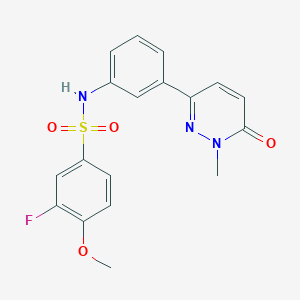![molecular formula C17H16Cl2N2O3S B2588076 2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide CAS No. 337922-09-5](/img/structure/B2588076.png)
2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide” is a chemical compound with the molecular formula C17H16Cl2N2O5S . It’s important to note that the sale of this product is prohibited according to the laws, regulations, and policies related to "patent products" .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H16Cl2N2O5S. It includes elements such as carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) .Aplicaciones Científicas De Investigación
Chemiluminescence from Sulfanyl-Substituted Compounds
Research by Watanabe et al. (2010) explores the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes. The study demonstrates the thermal stability of these compounds and their ability to emit light upon decomposition, which could suggest potential applications in chemiluminescent probes and materials research for the compound of interest (Watanabe et al., 2010).
Synthesis of Sulfanyl-Triazoles
Kaldrikyan et al. (2016) detail the reactions of 1,2,4-triazole-3-thiols with various halides and acrylonitrile, leading to new 3-sulfanyl-1,2,4-triazoles. This work highlights the versatility of sulfanyl groups in constructing heterocyclic compounds, which might be relevant for developing pharmaceuticals or materials based on the chemistry of the specified compound (Kaldrikyan et al., 2016).
Mecanismo De Acción
Propiedades
IUPAC Name |
(Z)-2,3-dichloro-3-[(4-methoxyphenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-23-13-6-3-11(4-7-13)10-25-16(19)15(18)17(22)21-12-5-8-14(24-2)20-9-12/h3-9H,10H2,1-2H3,(H,21,22)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTMOYLVZKKVJL-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CS/C(=C(\C(=O)NC2=CN=C(C=C2)OC)/Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-3-[(4-methoxybenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide](/img/structure/B2587996.png)
![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587998.png)

![5-[(4-Acetylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2588002.png)
![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)


![7-[(4,4-Difluorocyclohexyl)oxy]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588007.png)

![N-(2,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2588010.png)
![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2588011.png)

![N,N-dimethyl-N'-[2-(2-nitroethyl)phenyl]urea](/img/structure/B2588015.png)